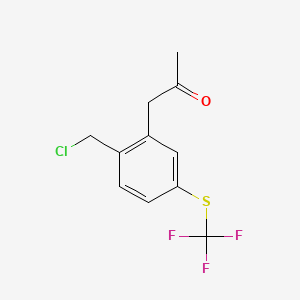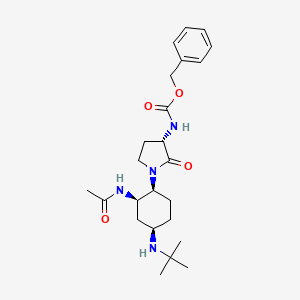![molecular formula C12H4F6N2 B14074128 2-{[2,4-Bis(trifluoromethyl)phenyl]methylidene}propanedinitrile CAS No. 582306-89-6](/img/structure/B14074128.png)
2-{[2,4-Bis(trifluoromethyl)phenyl]methylidene}propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanedinitrile, 2-[[2,4-bis(trifluoromethyl)phenyl]methylene]- is a chemical compound known for its unique structural properties and potential applications in various fields. The presence of trifluoromethyl groups in its structure imparts significant chemical stability and reactivity, making it a valuable compound in synthetic chemistry and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, 2-[[2,4-bis(trifluoromethyl)phenyl]methylene]- typically involves the reaction of 2,4-bis(trifluoromethyl)benzaldehyde with malononitrile under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the aldehyde group of 2,4-bis(trifluoromethyl)benzaldehyde reacts with the active methylene group of malononitrile to form the desired product.
Reaction Conditions:
Reagents: 2,4-bis(trifluoromethyl)benzaldehyde, malononitrile
Catalyst: Base (e.g., piperidine or pyridine)
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, with careful monitoring of temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
Propanedinitrile, 2-[[2,4-bis(trifluoromethyl)phenyl]methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Primary or secondary amines.
Substitution: Substituted derivatives with various functional groups replacing the trifluoromethyl groups.
Applications De Recherche Scientifique
Propanedinitrile, 2-[[2,4-bis(trifluoromethyl)phenyl]methylene]- has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mécanisme D'action
The mechanism of action of Propanedinitrile, 2-[[2,4-bis(trifluoromethyl)phenyl]methylene]- involves its interaction with various molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes and interact with intracellular targets. The nitrile groups can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-Bis(trifluoromethyl)-2,2’-bipyridine
- 2,2’-Bis[4-(trifluoromethyl)phenyl]-5,5’-bithiazole
- 4-(Trifluoromethyl)phenylacetonitrile
Uniqueness
Propanedinitrile, 2-[[2,4-bis(trifluoromethyl)phenyl]methylene]- stands out due to its specific combination of trifluoromethyl and nitrile groups, which impart unique chemical and biological properties. Its structural features make it a versatile compound for various applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
582306-89-6 |
|---|---|
Formule moléculaire |
C12H4F6N2 |
Poids moléculaire |
290.16 g/mol |
Nom IUPAC |
2-[[2,4-bis(trifluoromethyl)phenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C12H4F6N2/c13-11(14,15)9-2-1-8(3-7(5-19)6-20)10(4-9)12(16,17)18/h1-4H |
Clé InChI |
WLEOOPDRELFSAQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)C=C(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


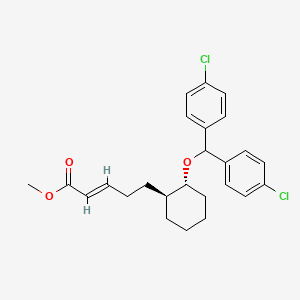

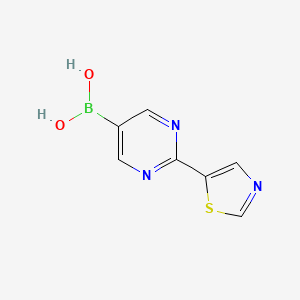
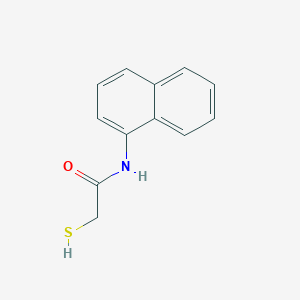
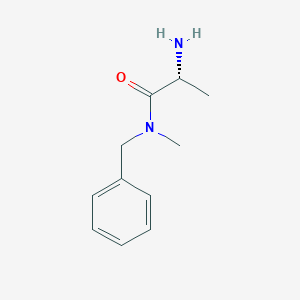
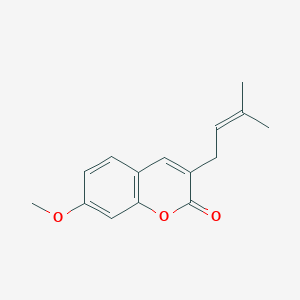


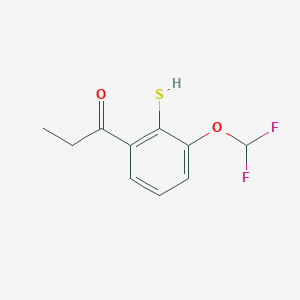
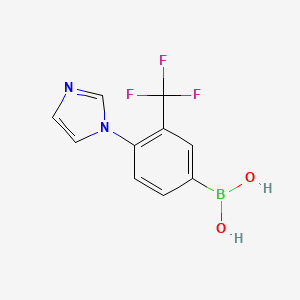
![2,4,5-tribromo-1-[(4-methoxyphenyl)methyl]-1H-imidazole](/img/structure/B14074111.png)
